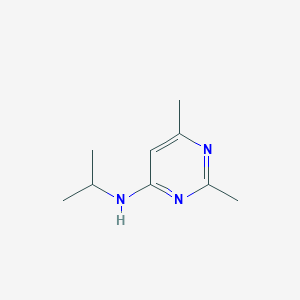

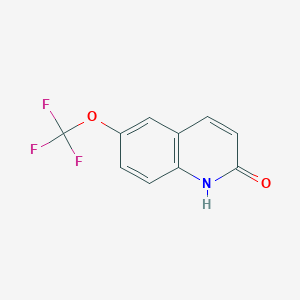

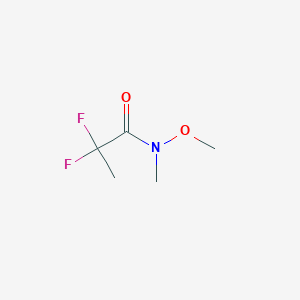

![molecular formula C8H16N2 B1467807 8-Methyl-5,8-diazaspiro[3.5]nonane CAS No. 2090279-52-8](/img/structure/B1467807.png)

8-Methyl-5,8-diazaspiro[3.5]nonane

説明

8-Methyl-5,8-diazaspiro[3.5]nonane is a chemical compound with the molecular formula C8H16N2 . It contains a total of 27 bonds, including 11 non-H bonds, and features a four-membered ring, a six-membered ring, a secondary aliphatic amine, and a tertiary aliphatic amine .

Molecular Structure Analysis

The molecule contains a total of 26 atoms, including 16 Hydrogen atoms, 8 Carbon atoms, and 2 Nitrogen atoms . It features a four-membered ring and a six-membered ring, along with a secondary aliphatic amine and a tertiary aliphatic amine .科学的研究の応用

Pharmacology: Potential Neurotransmitter Modulation

8-Methyl-5,8-diazaspiro[3.5]nonane may have applications in pharmacology due to its structural similarity to compounds that interact with neurotransmitter systems. Its spirocyclic structure could be explored for modulating neurotransmitter receptors or transporters, potentially leading to new treatments for neurological disorders .

Material Science: Polymer Synthesis

In material science, this compound could be used as a monomer for creating novel polymers. Its diazaspiro structure might impart unique mechanical properties to the polymers, such as elasticity or durability, which could be beneficial in developing new materials for industrial applications .

Chemical Synthesis: Chiral Catalyst Development

The chiral nature of 8-Methyl-5,8-diazaspiro[3.5]nonane makes it a candidate for developing chiral catalysts in asymmetric synthesis. Catalysts derived from this compound could improve the enantioselectivity of chemical reactions, which is crucial for producing optically active pharmaceuticals .

Biochemistry: Enzyme Inhibition Studies

Researchers could investigate the use of 8-Methyl-5,8-diazaspiro[3.5]nonane in biochemistry for enzyme inhibition. Its structure could interact with active sites of certain enzymes, providing insights into enzyme function and aiding in the design of enzyme inhibitors .

Industrial Uses: Process Optimization

This compound’s stability under various conditions might make it suitable for process optimization in chemical manufacturing. It could be used to streamline production processes, reduce waste, or improve the yield of target compounds .

Environmental Applications: Pollutant Removal

Finally, 8-Methyl-5,8-diazaspiro[3.5]nonane could find applications in environmental science, particularly in the removal of pollutants. Its structure might allow it to bind to certain contaminants, facilitating their extraction from water or soil .

Safety and Hazards

特性

IUPAC Name |

8-methyl-5,8-diazaspiro[3.5]nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-10-6-5-9-8(7-10)3-2-4-8/h9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIBNUPZVTJUFHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC2(C1)CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methyl-5,8-diazaspiro[3.5]nonane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

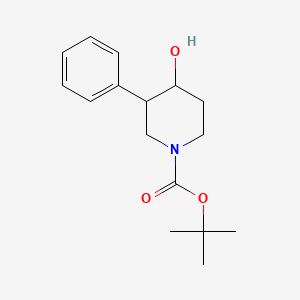

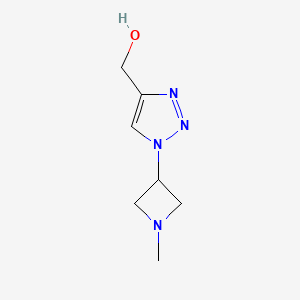

![4-[(1S)-(1-phenylethyl)amino]-6-chloropyrimidine](/img/structure/B1467724.png)

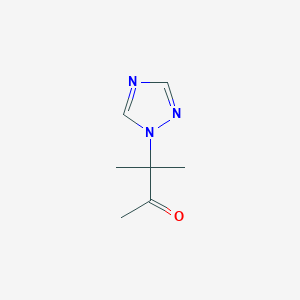

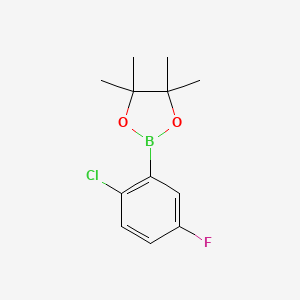

![(R)-Dimethyl-{1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-3-yl}-amine](/img/structure/B1467733.png)

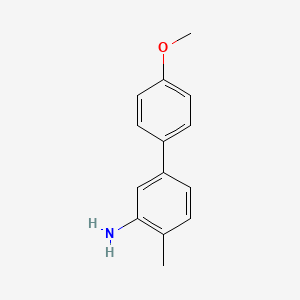

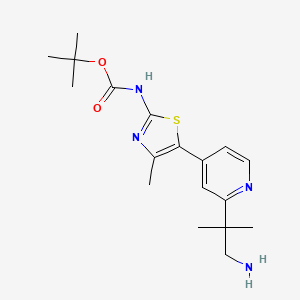

![1-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B1467735.png)